molecular formula C20H21N3O5S2 B2607921 N-(2-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide CAS No. 941967-20-0

N-(2-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide

Cat. No.: B2607921
CAS No.: 941967-20-0
M. Wt: 447.52
InChI Key: VLALMZXGYUPWPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the methoxy groups could be introduced using a methylation reaction . The benzyl and phenylsulfonamido groups might be added through a substitution or addition reaction .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the methoxy groups could be demethylated, or the carboxamide group could be hydrolyzed .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Characterization of Cholinesterase Inhibitors

    A study described the synthesis and characterization of S-alkylated triazole thiols derived from 4-methoxybenzoic acid, showcasing their excellent cholinesterase inhibitory potential and anti-proliferative activity. This work demonstrates a methodological approach to synthesizing and evaluating similar compounds for enzymatic inhibition and potential therapeutic applications (M. Arfan et al., 2018).

  • Facile Synthesis and Biological Activities

    Another study focused on the synthesis, crystal structure, and biological activities of a triazole compound, highlighting the significance of structural analysis in understanding the bioactivity of similar compounds. This research might inform the design and development of new compounds with improved biological profiles (M. Saleem et al., 2018).

Potential Biological Activities

  • Enzymatic Inhibition and Antimicrobial Activity

    Research on novel heterocyclic compounds derived from acetohydrazide demonstrated lipase and α-glucosidase inhibition, suggesting potential therapeutic applications for diabetes and obesity. This highlights a possible research direction for the compound , examining its role as an enzyme inhibitor (O. Bekircan et al., 2015).

  • Antimicrobial Screening

    A study synthesized pyridazinyl sulfonamide derivatives and evaluated their antibacterial activity, indicating the importance of such compounds in developing new antimicrobial agents. This suggests potential antimicrobial applications for the compound , warranting further investigation (M. Mohamed, 2007).

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S2/c1-13-18(19(24)21-12-14-6-4-5-7-17(14)28-3)29-20(22-13)23-30(25,26)16-10-8-15(27-2)9-11-16/h4-11H,12H2,1-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLALMZXGYUPWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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